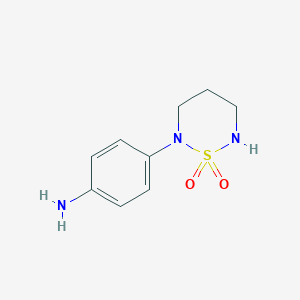

4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline” is a chemical compound with a molecular weight of 256.28 . It is related to the 1,2,4-benzothiadiazine-1,1-dioxide ring, which has been studied for various pharmacological activities .

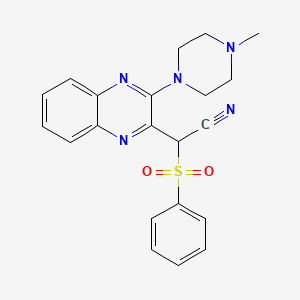

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C10H12N2O4S/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-17(12,15)16/h2-5,11H,1,6-7H2,(H,13,14) .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties are not provided in the available data.Scientific Research Applications

Electrochemical Synthesis and Application

Novel polymers and composites have been synthesized for applications in energy conversion and storage. For instance, electrochemical synthesis of polymers based on aniline derivatives has shown significant promise in improving the energy conversion efficiency of dye-sensitized solar cells. The study by Leyla Shahhosseini et al. (2016) revealed that a polymer composite achieved a 21% greater energy conversion efficiency compared to traditional Pt counter electrodes, highlighting its potential in photovoltaic applications (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

Supramolecular Chemistry and Material Science

Research into dendrimers incorporating aniline as a peripheral unit has expanded our understanding of supramolecular behavior and self-assembly in materials science. Cristina Morar et al. (2018) synthesized novel G-2 melamine-based dendrimers, demonstrating the importance of dendritic structure on self-organization and potential applications in creating ordered nanomaterials (Morar, Lameiras, Bende, Katona, Gál, & Darabantu, 2018).

Corrosion Inhibition

Compounds structurally related to aniline derivatives have been investigated for their corrosion inhibition properties on metals in acidic environments. Research by D. Daoud et al. (2014) identified efficient corrosion inhibitors, opening the path for the development of more effective protective coatings for metals used in harsh chemical conditions (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Electrochromic Materials

The development of electrochromic materials using aniline derivatives signifies advancements in smart window technologies and display applications. Studies have focused on synthesizing novel materials with high stability and fast switching speeds for electrochromic devices, showcasing the potential for improving energy efficiency and user experience in various applications (Li, Liu, Ju, Zhang, & Zhao, 2017).

Organic Photovoltaics and Electronic Devices

Aniline derivatives have been explored as components in organic photovoltaics and electronic devices due to their promising electronic properties. Research on donor-acceptor systems incorporating aniline units has led to the synthesis of materials with low band gaps, high coloration efficiencies, and fast switching speeds, ideal for applications in solar energy harvesting and electronic displays (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .

Mode of Action

It is known that the functional groups attached to the ring structure of similar compounds play a crucial role in their activity .

Biochemical Pathways

Compounds with similar structures have been reported to interact with various biochemical pathways, leading to a range of therapeutic effects .

Result of Action

Similar compounds have been reported to exhibit significant inhibitory effects on mycelial growth at certain concentrations .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to exhibit various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation .

Molecular Mechanism

Studies on similar compounds suggest potential interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of 4-(1,1-Dioxo-1,2,6-thiadiazinan-2-yl)aniline in animal models .

Metabolic Pathways

The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well-characterized .

Properties

IUPAC Name |

4-(1,1-dioxo-1,2,6-thiadiazinan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c10-8-2-4-9(5-3-8)12-7-1-6-11-15(12,13)14/h2-5,11H,1,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCVNANNSZIJMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNS(=O)(=O)N(C1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isobutyl-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2920897.png)

![4-[(1-Methyl-3-nitropyrazol-5-yl)methyl]morpholine](/img/structure/B2920898.png)

![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl acetate](/img/structure/B2920902.png)

![N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2920910.png)

![Methyl 3-(4-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2920920.png)